2-Amino-4-aminooxybutanoic acid
Description
Nomenclature and Stereochemical Considerations in Biological Systems
The systematic IUPAC name for this compound is (2S)-2-amino-4-aminooxybutanoic acid. nih.gov It is also commonly known as L-canaline. wikipedia.org The "L" designation in L-canaline refers to the stereochemical configuration of the molecule, which is the form predominantly found and active in biological systems. foodb.ca Like most amino acids found in nature, 2-amino-4-aminooxybutanoic acid is chiral, with the L-isomer being the biologically relevant form. foodb.cayoutube.com The "S" in the IUPAC name denotes the absolute configuration at the alpha-carbon, which for most L-amino acids corresponds to the S configuration. nih.gov
The structure of this compound is analogous to the proteinogenic amino acid L-ornithine, with an oxygen atom replacing a methylene (B1212753) group in the side chain, specifically at the 5-position, making it a 5-oxa derivative. wikipedia.orgnih.gov This structural feature, particularly the O-alkyl hydroxylamine (B1172632) functionality in the side chain, is unique among naturally occurring amino acids and is key to its biological activity. wikipedia.org
Historical Context of Research on Aminooxy-Containing Amino Acids
Research into amino acids began in the early 19th century, with the first amino acid, asparagine, being isolated in 1806. The term "amino acid" itself was first used in English in 1898. wikipedia.org The discovery and synthesis of the 20 common proteinogenic amino acids was a major focus of early biochemical research. semanticscholar.org A significant breakthrough in understanding the prebiotic origins of amino acids came from the Miller-Urey experiment in 1953, which demonstrated that amino acids could be synthesized under simulated early Earth conditions. ebsco.com
The study of non-proteinogenic amino acids, including those with aminooxy functionalities like L-canaline, gained momentum as analytical techniques advanced, allowing for the isolation and characterization of these less common but biologically significant molecules from natural sources. L-canaline is produced in legumes from canavanine, another non-proteinogenic amino acid, through the action of the enzyme arginase. wikipedia.org Research has revealed its role as a potent antimetabolite. nih.gov
Significance in Chemical Biology and Biochemical Investigations
This compound, primarily as L-canaline, is a powerful tool in chemical biology and biochemical investigations due to its potent inhibitory effects on certain enzymes. nih.gov Its structural similarity to L-ornithine allows it to act as an antagonist to ornithine-dependent enzymes. nih.gov
A primary mechanism of its action is the vigorous reaction of its aminooxy group with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of vitamin B6-dependent enzymes. nih.gov This reaction forms a stable oxime, which often leads to the irreversible inactivation of the enzyme. nih.gov This property makes L-canaline a valuable inhibitor for studying the roles of various aminotransferases and other PLP-dependent enzymes in metabolic pathways. medkoo.com
Furthermore, L-canaline has been shown to exhibit insecticidal properties. wikipedia.org For instance, when tobacco hornworm larvae are fed a diet containing L-canaline, they experience significant developmental problems, with many dying at the pupal stage. wikipedia.org It also demonstrates neurotoxic effects in moths. wikipedia.org In plants, L-canaline is part of the canaline-urea cycle, which is analogous to the ornithine-urea cycle. wikipedia.orgfoodb.ca This cycle is involved in nitrogen metabolism in the plants that produce it. foodb.ca
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-aminooxybutanoic acid | nih.gov |
| Common Name | L-Canaline | wikipedia.org |
| CAS Number | 496-93-5 | wikipedia.org |
| Chemical Formula | C4H10N2O3 | wikipedia.org |
| Molecular Weight | 134.135 g/mol | wikipedia.org |
| Melting Point | 213 °C | wikipedia.org |
| Boiling Point | 378.1 °C | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-aminooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862042 | |
| Record name | O-Aminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-61-2 | |
| Record name | Canaline, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ACN0Y14CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of 2-Amino-4-aminooxybutanoic Acid Isomers
Achieving stereochemical purity is critical for the biological application of amino acid analogues. Syntheses are designed to produce specific enantiomers, which often exhibit distinct biological activities.
The generation of enantiomerically pure forms of amino acids is a cornerstone of modern organic synthesis. google.com Methods for producing optically pure amino acids often rely on enzymatic processes or stereoselective chemical reactions. google.comnih.govnih.gov One prominent strategy involves the asymmetric synthesis using chiral auxiliaries. For instance, a nickel(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary can be alkylated to produce enantiomerically pure amino acids with greater than 99% enantiomeric excess (ee). mdpi.com This approach allows for large-scale production and purification of the desired diastereomer. mdpi.com
Another powerful technique is the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, facilitated by visible light-promoted photoredox catalysis. nih.gov This method provides a convenient route to unnatural α-amino acids using readily available carboxylic acids as radical precursors. nih.gov Additionally, palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds has been developed for the stereoselective synthesis of various β-alkylated α-amino acids. nih.gov For alkynyl-containing amino acids, Sonogashira cross-coupling reactions performed on a nickel-complexed (S)-2-aminopent-4-ynoic acid have been used to synthesize a variety of (S)-2-amino-5-[aryl]pent-4-ynoic acids with excellent optical purity. rsc.org
Enzymatic methods also offer a direct route to optically pure amino acids. A coupled enzyme system using D-amino acid oxidase (DAAO) and an aminotransferase (AT) can convert a racemic mixture of unnatural amino acids into a single, optically pure L-form. nih.gov The DAAO selectively oxidizes the D-enantiomer to the corresponding α-keto acid, which is then converted by the AT to the L-amino acid. nih.gov
Radiolabeling of amino acids is essential for their use as tracers in positron emission tomography (PET) imaging to study metabolic processes in vivo. nih.gov The synthesis of radiolabeled compounds like this compound often involves the incorporation of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F).
A common strategy for radiosynthesis involves the no-carrier-added nucleophilic substitution on a suitable precursor. For example, fluorinated analogues of α-aminoisobutyric acid, [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, have been synthesized in high yields and high radiochemical purity from cyclic sulfamidate precursors. nih.gov This approach demonstrates the feasibility of introducing ¹⁸F into complex amino acid structures. nih.gov These radiolabeled amino acids serve as valuable probes for studying amino acid transport systems in pathological conditions like cancer. nih.gov
Chemo-enzymatic Approaches to this compound Synthesis
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and efficiency of enzymatic transformations. beilstein-journals.orgnih.gov This strategy is particularly useful for constructing complex molecules like unnatural amino acids and their derivatives under mild conditions. cnr.it
Enzymes such as purine (B94841) nucleoside phosphorylase (PNP) can be used to catalyze the ribosylation of purine analogs, demonstrating the power of enzymes in modifying complex heterocyclic structures. nih.gov In the context of amino acid synthesis, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to be promiscuous, catalyzing stereoselective C-N bond formations to produce challenging aminocarboxylic acids. nih.gov Similarly, D-hydantoinase and D-carbamoylase are used in recombinant systems to produce a wide range of optically pure D-amino acids from racemic hydantoin (B18101) precursors. nih.gov These enzymatic methods, when combined with chemical synthesis steps for creating the initial substrates, exemplify the chemo-enzymatic approach. nih.govnih.gov
Chemical Modification and Derivatization Strategies
The functional groups of this compound—the primary amine, the carboxylic acid, and the aminooxy moiety—provide multiple handles for chemical modification. These derivatizations are key to developing research probes and other functional molecules.
N-alkylation of amino acids is a crucial modification for synthesizing biologically active compounds. iitb.ac.in Direct, ruthenium-catalyzed N-alkylation of α-amino acid esters and amides using alcohols has been developed as an atom-economic method that largely retains the original stereochemistry. d-nb.info This "borrowing hydrogen" strategy avoids the use of alkyl halides and produces water as the only byproduct. d-nb.inforesearchgate.net
The aminooxy group is a particularly versatile functional handle. Due to the α-effect, the aminooxy group is a more potent nucleophile than a primary amine and can react chemoselectively with carbonyl compounds even in acidic aqueous solutions (pH 4-5), where other functional groups in peptides are typically unreactive. researchgate.netiris-biotech.de This allows for specific modifications at the aminooxy side chain. researchgate.net For example, N-alkylaminooxy amino acids have been synthesized and incorporated into peptides, allowing for post-synthetic modifications. researchgate.net
The unique reactivity of the aminooxy group makes it highly suitable for conjugation chemistry. The most common application is oxime ligation, which is the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. iris-biotech.de This reaction is used for:
Biomolecular Labeling : Attaching fluorescent dyes, biotin (B1667282), or other tags to proteins and peptides containing an aminooxy-functionalized amino acid. researchgate.netiris-biotech.de
Synthesis of Neoglycopeptides : The aminooxy group can be reacted with the reducing end of a sugar to form neoglycopeptides, which are valuable tools for studying protein glycosylation. researchgate.net
Peptide Cyclization and Fragment Condensation : Oxime ligation can be used to create cyclic peptides or to ligate different peptide fragments together to form larger proteins. iris-biotech.de
Metabolic labeling is another powerful strategy where cells are cultured with amino acid analogs that are then incorporated into newly synthesized proteins. thermofisher.com Photoreactive amino acids containing diazirine groups can be used for in vivo crosslinking studies to identify protein-protein interactions. thermofisher.com Isotope-labeled amino acids (e.g., with ¹³C, ¹⁵N, or deuterium) are widely used in mass spectrometry-based proteomics (a technique known as SILAC) and NMR studies to probe protein structure and dynamics. thermofisher.comeurisotop.comsigmaaldrich.com
Interactive Data Table: Properties of Aminooxybutanoic Acid and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2-Amino-4-(aminooxy)butanoic acid | 496-93-5 | C₄H₁₀N₂O₃ | 134.14 |
| 2-Amino-4-(aminooxy)butanoic acid dihydrochloride | 65518-20-9 | C₄H₁₂Cl₂N₂O₃ | 207.06 |
| L-2-Amino-4-(2-aminoethoxy)butanoic acid | 55216-10-9 | C₆H₁₄N₂O₃ | 162.19 |
| [S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid | 49669-74-1 | C₆H₁₂N₂O₃ | 160.17 |
Incorporation into Peptides and Proteins
The site-specific incorporation of this compound into peptides and proteins opens up avenues for creating novel functionalities, such as the introduction of specific chemical handles for bioconjugation. Two primary methodologies have been explored for this purpose: solid-phase peptide synthesis (SPPS) for synthetic peptides and genetic encoding for recombinant protein production in cellular or cell-free systems.
Solid-Phase Peptide Synthesis (SPPS) Utilizing Aminooxy Amino Acids
Solid-phase peptide synthesis (SPPS) is a cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. bachem.com The incorporation of aminooxy amino acids like this compound into a peptide chain via SPPS requires careful consideration of protecting group strategies to prevent unwanted side reactions, particularly at the reactive aminooxy moiety. iris-biotech.debiosynth.com
The most widely adopted strategy in modern SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid building blocks. altabioscience.com The side chains of trifunctional amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal (typically piperidine) but are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin support. iris-biotech.de
For this compound, the key challenge lies in the protection of the side-chain aminooxy group (-O-NH₂). This group is nucleophilic and can lead to undesired side reactions, such as N-overacylation, during the coupling steps of SPPS if left unprotected. rsc.org Therefore, a suitable orthogonal protecting group is required for the aminooxy functionality.
Protecting Group Strategies:
While specific protecting group schemes for this compound are not extensively detailed in readily available literature, strategies developed for other aminooxy-containing amino acids, such as aminooxyacetic acid, provide a clear precedent. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the aminooxy function. The N-Boc-protected aminooxy group is generally stable to the piperidine (B6355638) treatment used for Fmoc deprotection and can be removed simultaneously with other acid-labile side-chain protecting groups and the resin linkage during the final TFA cleavage step.
An alternative and effective protecting group for the aminooxy moiety is the 1-ethoxyethylidene (Eei) group. This group has been shown to be fully compatible with standard Fmoc-based SPPS conditions and effectively prevents N-overacylation during peptide chain elongation.
The general cycle for incorporating a protected this compound derivative into a peptide sequence using Fmoc-SPPS is as follows:
Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain attached to the solid support is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
Coupling: The incoming Fmoc-protected 2-amino-4-aminooxy(PG)-butanoic acid (where PG is the side-chain protecting group, e.g., Boc) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.
Washing: The resin is washed to remove unreacted amino acid and coupling reagents.
This cycle is repeated for each subsequent amino acid in the sequence. After the entire peptide has been assembled, it is cleaved from the solid support, and all protecting groups are removed, typically with a strong acid cocktail containing TFA, to yield the final peptide containing the this compound residue.
Table 1: Key Reagents in the SPPS of Peptides Containing this compound
| Reagent/Component | Function | Common Examples |
| Solid Support | Insoluble matrix for peptide assembly. | Polystyrene resins (e.g., Wang, Rink amide) |
| α-Amino Protecting Group | Temporary protection of the N-terminus. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Protection of the aminooxy functionality. | Boc (tert-butyloxycarbonyl), Eei (1-ethoxyethylidene) |
| Coupling Reagents | Promote amide bond formation. | HBTU, HATU, DIC/Oxyma |
| Deprotection Reagent | Removes the α-amino protecting group. | Piperidine in DMF |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |
Genetic Encoding and Unnatural Amino Acid Incorporation in In Vitro Translation Systems
The genetic code expansion technology allows for the site-specific incorporation of non-standard amino acids (nsAAs), including this compound, into proteins during translation. yale.eduunice.fr This powerful technique relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the nsAA and does not cross-react with the endogenous cellular machinery. nih.govoregonstate.edu The nsAA is then encoded by a codon that is not used for any of the canonical amino acids, often a "blank" codon like the amber stop codon (UAG) or a four-base codon. addgene.org
A notable study by Matsubara and colleagues demonstrated the efficient incorporation of this compound into proteins using an E. coli in vitro translation system. nih.gov This was achieved through the implementation of a four-base codon/anticodon pair strategy.
Four-Base Codon Strategy:
In this approach, a four-nucleotide codon (a quadruplet codon) on the messenger RNA (mRNA) is used to specify the incorporation of the unnatural amino acid. This quadruplet codon is recognized by a corresponding engineered transfer RNA (tRNA) that has a four-base anticodon. This strategy expands the genetic code without hijacking existing codons, such as stop codons, which can lead to unwanted truncation of the protein product.
The successful incorporation of this compound into the protein streptavidin was reported. nih.gov This was achieved by assigning a four-base codon to this aminooxy-functionalized amino acid. The engineered streptavidin, now containing a reactive aminooxy group at a specific site, could then be used for chemoselective ligation with molecules containing a carbonyl group, such as reducing sugars, to form stable oxime bonds. This process, termed "glycoblotting," allows for the site-directed glycosylation of proteins. nih.gov
Table 2: Components for Genetic Encoding of this compound
| Component | Role in the System | Key Characteristic for this compound Incorporation |
| Unnatural Amino Acid | The building block to be incorporated. | This compound |
| Orthogonal tRNA | Carries the unnatural amino acid to the ribosome. | Engineered with a four-base anticodon to recognize a specific quadruplet codon on the mRNA. |
| Orthogonal Aminoacyl-tRNA Synthetase | Attaches the unnatural amino acid to its cognate tRNA. | Evolved to specifically recognize and charge the orthogonal tRNA with this compound. |
| Recoded Gene | The template for protein synthesis. | Contains a four-base codon at the desired site for incorporation of the unnatural amino acid. |
| In Vitro Translation System | The cellular machinery for protein synthesis. | Typically an E. coli S30 extract or a purified system (e.g., PURE system) that supports protein synthesis from a DNA or mRNA template. |
The ability to genetically encode this compound provides a powerful tool for protein engineers. It enables the production of recombinant proteins with precisely placed chemical handles, facilitating a wide range of applications from the creation of novel bioconjugates and therapeutic proteins to the study of protein structure and function.
Enzymatic Interactions and Mechanistic Elucidation
Unraveling the Mechanisms of Enzyme Inhibition
The inhibitory prowess of 2-amino-4-aminooxybutanoic acid lies in its ability to interact directly with the PLP coenzyme, a derivative of vitamin B6 that is essential for the catalytic activity of these enzymes. nih.govbmbreports.org This interaction leads to the formation of stable adducts and can result in both reversible and irreversible inactivation of the enzyme.
The Formation of Covalently-Bound Oxime Adducts
At the heart of L-canaline's inhibitory action is its reaction with the pyridoxal (B1214274) phosphate (B84403) (PLP) moiety of the target enzyme. nih.gov The aminooxy group of L-canaline avidly attacks the aldehyde group of PLP, forming a stable, covalently-bound oxime. nih.govebi.ac.uk This reaction effectively sequesters the coenzyme, rendering it unavailable for its normal catalytic role in amino acid metabolism. nih.gov The formation of this L-canaline-PLP oxime has been confirmed through various studies, including the isolation of the radiolabeled oxime after treating an enzyme with L-[U-14C]canaline. ebi.ac.uk
Kinetics of Enzyme Inactivation: A Tale of Reversibility and Irreversibility
The inactivation of PLP-dependent enzymes by this compound can exhibit both reversible and irreversible characteristics. The formation of the oxime adduct with PLP is a key factor in its potent inhibitory effect. nih.gov While often described as an irreversible inhibitor, the inactivation of some enzymes can be slowly reversed. nih.gov For instance, dialysis of L-canaline-inactivated ornithine aminotransferase against a solution containing free pyridoxal phosphate can lead to the slow reactivation of the enzyme as the L-canaline-PLP oxime is gradually replaced by the functional PLP coenzyme. ebi.ac.uk
A Closer Look at Specific Enzyme Targets
The inhibitory effects of this compound are not uniform across all PLP-dependent enzymes. Research has highlighted its potent activity against specific aminotransferases, revealing nuances in substrate specificity and stereochemical influences.
Potent Inhibition of Ornithine Aminotransferase
L-canaline is a powerful inhibitor of ornithine aminotransferase (OAT), an enzyme that plays a critical role in the metabolism of L-ornithine. ebi.ac.uknih.gov The inhibition is uncompetitive, with a reported Ki of 492+/-98 nM for the plasmodial enzyme. wikigenes.org The mechanism involves the formation of a covalent oxime with the enzyme's PLP coenzyme. ebi.ac.uknih.gov The structural similarity of L-canaline to L-ornithine allows it to be recognized by the enzyme's active site.
Table 1: Inhibition of Ornithine Aminotransferase by L-canaline
| Parameter | Value | Reference |
| Inhibition Type | Uncompetitive | wikigenes.org |
| Ki (Plasmodial OAT) | 492 ± 98 nM | wikigenes.org |
| Mechanism | Oxime formation with PLP | ebi.ac.uknih.gov |
Alanine (B10760859) Aminotransferase: Stereochemical Nuances in Inhibition
L-canaline is a highly effective inhibitor of alanine aminotransferase (AlaAT). nih.gov Studies have shown that a concentration of 10⁻⁷ M L-canaline can cause a 55% reduction in AlaAT activity after just a five-minute exposure. nih.gov The inhibitory effect is stereospecific, with the L-enantiomer of canaline (B555070) being a more potent inhibitor than its D-stereoisomer, although D-canaline still exhibits activity. nih.gov The length of the aliphatic chain is also crucial, as both shortening and lengthening it significantly reduce the inhibitory activity compared to L-canaline. nih.gov
Table 2: Factors Affecting Alanine Aminotransferase Inhibition by L-canaline Analogs
| Factor | Observation | Reference |
| Stereochemistry | L-enantiomers are more potent inhibitors than D-stereoisomers. | nih.gov |
| Aliphatic Chain Length | Shortening or lengthening the chain diminishes inhibitory activity. | nih.gov |
| Esterification | Methyl and ethyl esters of L-canaline show significantly reduced inhibition. | nih.gov |
Impact on Aspartate Aminotransferase
The aminooxy analogue of ornithine, L-canaline, also acts as an uncompetitive inhibitor of plasmodial aspartate aminotransferase, with a reported Ki of 27 µM. wikigenes.org Aspartate aminotransferase is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate. wikipedia.org The inhibition of this enzyme by L-canaline further underscores the broad-spectrum yet specific nature of its interactions with PLP-dependent enzymes.
Gamma-Aminobutyrate Aminotransferase (GABA-T) Modulation
Gamma-aminobutyrate aminotransferase (GABA-T) is a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). wikipedia.orgwikipedia.org GABA-T is responsible for the degradation of GABA, and its inhibition can lead to increased GABA levels in the brain. wikipedia.orghumandiseasegenes.nl This has made GABA-T a significant target for the development of antiepileptic drugs. rcsb.org
The compound (S)-2-Amino-4-(aminooxy)butanoic acid is known to be involved in the metabolism of glutamate (B1630785) and the synthesis of GABA. biosynth.com It has been shown to inhibit the activity of aminotransferases. biosynth.com The inhibition of GABA-T by compounds like this compound is a key area of study. For instance, the antiepilepsy drug vigabatrin, a GABA analogue, inactivates GABA-T by forming a covalent adduct with the active site. rcsb.org This mechanistic understanding provides a framework for how this compound might modulate GABA-T activity, thereby influencing neuronal excitability.
Deficiencies in GABA-T are rare genetic disorders that lead to severe neurological impairments due to the buildup of GABA. humandiseasegenes.nlnih.gov Research into GABA-T inhibitors helps to shed light on the enzyme's function and the consequences of its dysregulation.
Molecular Recognition and Binding Dynamics
The efficacy of this compound as an enzyme inhibitor is rooted in its molecular structure and its ability to interact with the active sites of target enzymes.
Substrate Analogies and Structural Mimicry in Active Sites
The principle of substrate analogy is fundamental to the action of many enzyme inhibitors. These molecules structurally resemble the natural substrate of an enzyme and can therefore bind to the enzyme's active site. nih.gov this compound, as an amino acid derivative, can act as a substrate analog for various aminotransferases. biosynth.com
The active site of an enzyme is a highly specific three-dimensional pocket. For instance, in dipeptidyl peptidase 4, specific amino acid residues like E205 and E206 are crucial for coordinating the N-terminus of the substrate. plos.org Similarly, the binding of this compound to an enzyme's active site would involve specific interactions with key residues. The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of the glutamine transporter ASCT2 illustrates how modifications to the basic butanoic acid scaffold can lead to potent and selective inhibitors that interact with specific binding sites. nih.gov The study of how these analogs fit into active sites, often aided by molecular docking simulations, is essential for designing more effective inhibitors. nih.gov
Investigation of Conformational Changes Upon Inhibitor Binding
The binding of an inhibitor to an enzyme's active site often induces conformational changes in the protein's structure. These changes can be subtle, involving the reorientation of a few amino acid side chains, or they can be more significant, leading to large-scale domain movements. nih.gov For example, the binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs) to HIV-1 reverse transcriptase causes both short-range and long-range structural distortions. nih.gov
Biological Roles and Molecular Mechanisms in Vitro Studies
Metabolic Pathway Perturbations
2-Amino-4-aminooxybutanoic acid, also known as L-canaline, is a non-proteinogenic amino acid that acts as a potent inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov PLP is a crucial cofactor for a wide array of enzymes involved in amino acid metabolism. By targeting these enzymes, L-canaline can significantly disrupt the biosynthesis of various amino acids. Its inhibitory action stems from the reaction of its aminooxy group with the aldehyde group of PLP, forming a stable covalent adduct. This effectively sequesters the cofactor, rendering the enzyme inactive. The broad-spectrum inhibitory activity of L-canaline against PLP-dependent enzymes suggests its potential to interfere with multiple amino acid biosynthetic pathways simultaneously. nih.gov
The metabolism of several key neurotransmitters is heavily reliant on PLP-dependent enzymes. For instance, the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from glutamate (B1630785) is catalyzed by the PLP-dependent enzyme glutamate decarboxylase. Similarly, the synthesis of other neurotransmitters like serotonin and dopamine also involves PLP-dependent enzymatic steps. Given that this compound (L-canaline) is a known inhibitor of a variety of PLP-dependent enzymes, it is plausible that it can modulate the metabolism and turnover of these neurotransmitters by limiting the availability of the active PLP cofactor. nih.gov However, specific studies detailing the direct effects of this compound on the turnover rates of various neurotransmitters are not extensively documented in the currently available literature.
Antimetabolite Activity and Selectivity
This compound, as the structural analog L-canaline, exhibits significant antagonistic effects on L-ornithine metabolism by directly inhibiting ornithine aminotransferase (OAT). nih.gov OAT is a PLP-dependent enzyme that plays a critical role in the metabolic pathway of ornithine. The inhibitory mechanism involves the formation of an oxime between the aminooxy group of L-canaline and the PLP cofactor within the active site of OAT, leading to the enzyme's irreversible inactivation. nih.gov This inhibition disrupts the normal metabolic flux of ornithine, highlighting the compound's role as a potent antimetabolite in this specific pathway. The structural similarity of L-canaline to ornithine allows it to be recognized and bound by the enzyme, leading to its inactivation.
Table 1: Inhibition of Ornithine Aminotransferase by L-canaline
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Consequence |
| L-canaline ((S)-2-amino-4-aminooxybutanoic acid) | Ornithine Aminotransferase (OAT) | Forms an oxime with the PLP cofactor, causing irreversible inhibition. nih.gov | Disruption of L-ornithine metabolism. |
While this compound is a known antagonist of ornithine metabolism, its direct functional antagonism of lysine (B10760008) pathways is not well-documented in the available scientific literature. Lysine biosynthesis and degradation pathways also involve PLP-dependent enzymes. Therefore, it is theoretically possible that this compound could exert some inhibitory effects on these pathways due to its general activity as a PLP-dependent enzyme inhibitor. However, specific in vitro studies demonstrating a direct and significant antagonistic effect on key enzymes within the lysine metabolic pathways are currently lacking. Further research would be necessary to establish a definitive link and to understand the selectivity of its antimetabolite activity concerning lysine metabolism.
Impact on Protein Function and Glycoprotein Biogenesis
The impact of this compound on protein function and glycoprotein biogenesis is not a primary area of research, and specific studies on this topic are limited. Glycoprotein biogenesis is a complex process involving the synthesis of oligosaccharide chains and their attachment to proteins, followed by further modifications. While some enzymes involved in the synthesis of amino sugars, which are precursors for glycosylation, might be PLP-dependent, there is no direct evidence from the available literature to suggest that this compound significantly interferes with glycoprotein biogenesis. Any potential impact would likely be an indirect consequence of its broad inhibition of PLP-dependent enzymes, which could affect the availability of certain amino acid precursors required for protein synthesis or the synthesis of amino sugars. However, without specific research, this remains speculative.
Engineering Glycoprotein Mimetics via Oxylamino-Functionalized Residues
The unique chemical structure of this compound, specifically its terminal oxylamino group, has been harnessed for the innovative engineering of glycoprotein mimetics. This process leverages the principles of bioorthogonal chemistry, where chemical reactions can occur in living systems without interfering with native biochemical processes. The aminooxy group of the acid can react chemoselectively with a ketone or aldehyde group to form a stable oxime linkage. nih.gov This specific and reliable conjugation technique is central to creating synthetic glycoproteins. nih.govnih.gov
In pioneering in vitro studies, researchers have successfully incorporated this compound and its derivatives into proteins. Using an Escherichia coli in vitro translation system, this non-canonical amino acid was integrated into the protein streptavidin at specific sites by employing a four-base codon/anticodon pair strategy. nih.gov This method allows for the precise placement of the oxylamino-functionalized residue within the protein's primary structure.
Once incorporated, the engineered protein, now displaying a reactive aminooxy group, can be directly coupled with unmodified sugars. This direct and chemoselective blotting of common reducing sugars onto the engineered protein allows for the combinatorial synthesis of novel glycoprotein mimetics. nih.gov This technique provides a powerful tool for site-directed protein glycosylation, which is crucial for studying the biological functions of carbohydrate chains on proteins and for developing new glycoprotein therapeutics. nih.govnih.gov The process effectively creates mimics of natural glycoproteins, allowing for detailed investigation into the effects of specific glycan structures on protein function and stability. nih.gov
| Component/Step | Description | Purpose | Reference |
|---|---|---|---|
| Oxylamino-Functionalized Amino Acid | This compound is used as the building block. | Provides the reactive aminooxy group for subsequent ligation. | nih.gov |
| In Vitro Protein Synthesis | Incorporation of the amino acid into a target protein (e.g., streptavidin) using an E. coli translation system and a four-base codon strategy. | To site-specifically place the reactive handle within the protein sequence. | nih.gov |
| Carbonyl-Containing Moiety | Unmodified simple sugars or more complex glycans containing an aldehyde or ketone group. | Acts as the binding partner for the oxylamino group. | nih.govnih.gov |
| Oxime Ligation | Chemoselective reaction between the protein's aminooxy group and the sugar's carbonyl group. | Forms a stable, covalent oxime bond, linking the glycan to the protein. | nih.gov |
| Resulting Product | Glycoprotein Mimetic. | A synthetic glycoprotein with a defined glycan structure for functional and structural studies. | nih.govnih.gov |
Effects on Protein Biosynthesis and Post-Translational Modifications
This compound, known in biological contexts as L-canaline, is a potent antimetabolite that can significantly interfere with protein biosynthesis. nih.gov Its toxicity stems from its structural similarity to the proteinogenic amino acid ornithine. nih.govwikipedia.org This resemblance allows it to act as a competitive inhibitor for enzymes that normally bind ornithine.
While the primary effect is on the availability of amino acids, the incorporation of canavanine (the metabolic precursor to canaline) into nascent polypeptide chains has been shown to result in structurally aberrant proteins. wikipedia.org This suggests that if canaline (B555070) were to be mistakenly incorporated into a protein, it could lead to improper folding and function. Such aberrant proteins may not be suitable substrates for normal post-translational modifications (PTMs), or the presence of the unusual side chain could itself be considered an unintended and disruptive modification. jackwestin.com PTMs are critical for protein function, and their disruption can have significant consequences for cellular processes. nih.gov
Role as an Endogenous Metabolite and in Plant Systems
Catabolism in Leguminous Plants
In many leguminous plants, this compound (L-canaline) is an endogenous metabolite derived from the catabolism of L-canavanine, a nonprotein amino acid stored in large quantities in the seeds. wikipedia.orgnih.gov The breakdown of canavanine is initiated by the enzyme arginase, which cleaves it to produce urea and L-canaline. wikipedia.org
Legumes that synthesize canavanine have evolved a specialized metabolic pathway, the canaline-urea cycle, which is analogous to the ornithine-urea cycle found in animals. wikipedia.org This cycle allows the plant to efficiently process and utilize the nitrogen stored in canavanine and canaline. The key steps in the catabolism of canaline within this cycle are:
Conversion to Ureidohomoserine: L-canaline serves as a substrate for the enzyme ornithine aminotransferase, which converts it into L-ureidohomoserine. wikipedia.org
Formation of Canavaninosuccinic Acid: L-ureidohomoserine then reacts to form L-canavaninosuccinic acid in a reaction mediated by argininosuccinic acid synthetase. wikipedia.org
Cleavage to Canavanine: Argininosuccinic acid synthetase subsequently cleaves L-canavaninosuccinic acid to regenerate L-canavanine, completing the cycle. wikipedia.org
Through this pathway, the plant can safely metabolize the potentially toxic canaline. The catabolism serves two vital purposes for the developing plant: it releases urea, which is then hydrolyzed by urease to provide ammonia for nitrogen metabolism, and it allows for the reductive cleavage of L-canaline to L-homoserine, a precursor for the synthesis of other essential amino acids. wikipedia.orgnih.gov This efficient recycling system ensures that the significant metabolic resources invested in canavanine synthesis are fully recovered to support growth. oup.com
Interaction with Plant Defense Mechanisms
The accumulation of canavanine and its metabolic product, this compound (L-canaline), constitutes a formidable chemical defense mechanism for many leguminous plants against herbivores and pathogens. nih.gov Canaline is a potent insecticide and antimetabolite, exhibiting significant toxicity to a wide range of organisms that are not adapted to its presence. wikipedia.orgcaymanchem.com
The defensive action of canaline is primarily due to its ability to inactivate pyridoxal phosphate (B84403) (PLP)-dependent enzymes in herbivores. nih.gov When an insect, such as the tobacco hornworm (Manduca sexta), consumes plant tissue containing these compounds, the canaline interferes with its amino acid metabolism. This leads to a cascade of deleterious effects, including:
Massive developmental aberrations. wikipedia.org
Prevention of larval-pupal metamorphosis.
Severe neurotoxic effects in adult moths. wikipedia.org
This potent allelochemical activity forms an effective chemical barrier, deterring predation and disease. nih.gov While highly toxic to non-specialized herbivores, the plants that produce these compounds have evolved specific metabolic pathways to process them safely, as detailed in the catabolism section. wikipedia.org The low concentration of free canaline typically found in the plant tissues suggests that it is efficiently metabolized, minimizing autotoxicity while remaining a powerful deterrent upon enzymatic release from its precursor, canavanine, during herbivory.
| Organism | Observed Effect of Canaline | Mechanism | Reference |
|---|---|---|---|
| Tobacco Hornworm (Manduca sexta) | Developmental aberrations, prevention of metamorphosis, pupal deformities, neurotoxicity. | Inactivation of pyridoxal phosphate-dependent enzymes, disrupting amino acid metabolism. | wikipedia.org |
| General Herbivores | Acts as a potent antimetabolite and defensive compound. | Mistaken incorporation for ornithine; formation of oximes with keto acids and aldehydes. | wikipedia.orgwikipedia.org |
| Bacteria and Parasites | Cytotoxic effects. | Inhibition of essential aminotransferases. | caymanchem.com |
Advanced Analytical and Computational Methodologies
Spectroscopic Techniques for Characterization of Compound and Complexes
Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight of 2-Amino-4-aminooxybutanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound. researchgate.net For a molecule like this compound, ¹H and ¹³C NMR are the primary experiments conducted.
In a ¹H NMR spectrum, specific protons within the molecule will produce distinct signals (resonances) whose chemical shift, integration (area under the peak), and multiplicity (splitting pattern) provide structural clues. For instance, one would expect to observe signals corresponding to the α-proton (the hydrogen attached to the chiral carbon), the two sets of methylene (B1212753) protons (-CH₂-) in the butyl chain, and the exchangeable protons of the amine (-NH₂) and aminooxy (-ONH₂) groups. uzh.ch Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish which protons are coupled to each other, confirming the C-C-C-N backbone of the molecule.
Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of an analyte's resonance to that of a certified internal standard of known concentration. researchgate.netox.ac.uk This method is considered a primary ratio method of measurement and offers high precision and accuracy without the need for identical reference compounds for the analyte itself. researchgate.net
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative, based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| α-Hydrogen | ¹H | 3.5 - 4.0 | Doublet or Doublet of Doublets |
| β-Hydrogens | ¹H | 1.8 - 2.2 | Multiplet |
| γ-Hydrogens | ¹H | 3.9 - 4.3 | Triplet |
| Carboxyl Carbon | ¹³C | 170 - 180 | Singlet |
| α-Carbon | ¹³C | 50 - 60 | Singlet |
| β-Carbon | ¹³C | 25 - 35 | Singlet |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and providing structural information through fragmentation analysis. The molecular formula is C₄H₁₀N₂O₃, giving it a molecular weight of 134.135 g/mol . biosynth.com
When coupled with a chromatographic separation method like LC (Liquid Chromatography), LC-MS allows for the analysis of the compound within complex mixtures. restek.com In a typical experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ with an expected m/z of approximately 135.1. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. thermofisher.com
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, helping to elucidate the structure. For example, a characteristic fragment would be the loss of the carboxyl group (as CO₂) and H₂O, or cleavage at the C-C bonds of the butanoic acid chain. The analysis of tert-butyldimethylsilyl derivatives of amino acids by GC-MS often shows a characteristic [M-57] fragment ion, which can be unique for each amino acid and aid in its identification. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Ion | Expected m/z | Information Provided |
|---|---|---|---|
| Full Scan MS (Positive ESI) | [M+H]⁺ | ~135.1 | Molecular Weight Confirmation |
| High-Resolution MS | [M+H]⁺ | ~135.0713 | Elemental Formula Confirmation |
Chromatographic Methods for Quantification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for its isolation, quantification, and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amino acids due to its high resolution and sensitivity. researchgate.net Since most amino acids, including this compound, lack a strong chromophore for UV detection, a derivatization step is typically required. researchgate.net This can be done either pre-column or post-column.
In pre-column derivatization, the amino acid is reacted with a tagging agent prior to injection into the HPLC system. Common derivatizing agents include:
o-phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives, enabling highly sensitive detection. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.net
Phenylisothiocyanate (PITC): Forms derivatives that can be detected by UV absorbance. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. nih.govnih.gov A C18 column is frequently used, and separation is achieved by running a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The method's accuracy, precision, and linearity are validated to ensure reliable quantification. nih.gov
Table 3: Common Pre-Column Derivatization Reagents for HPLC Analysis of Amino Acids
| Derivatization Reagent | Detection Method | Target Group | Advantages |
|---|---|---|---|
| o-phthalaldehyde (OPA) | Fluorescence | Primary Amines | High sensitivity, rapid reaction |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | Primary & Secondary Amines | Forms stable derivatives |
| Phenylisothiocyanate (PITC) | UV (254 nm) | Primary & Secondary Amines | Stable derivatives, well-established method |
Gas-Liquid Chromatography (GLC) , also known as Gas Chromatography (GC), offers a high-potential alternative to traditional amino acid analyzers in terms of speed and sensitivity. gla.ac.uk However, because amino acids are non-volatile, they must be chemically converted into volatile derivatives before analysis. gla.ac.uknih.gov This derivatization is a critical step, often involving esterification of the carboxyl group followed by acylation of the amino group. For example, N-trifluoroacetyl n-butyl esters are suitable derivatives for GLC studies. tandfonline.com A dual-column system may be used to achieve complete resolution of all protein amino acid derivatives. nih.gov
Ion-Exchange Chromatography (IEC) is the classical and still highly regarded method for amino acid analysis. ijpjournal.comuni-mate.hu This technique separates amino acids based on their ionic properties. altabioscience.com The sample is loaded onto a column packed with a cation-exchange resin. biochrom.co.uk A series of buffers with increasing pH and/or ionic strength are then pumped through the column. As the pH increases, the amino acids lose their positive charge and elute from the column at characteristic retention times. pickeringlabs.com Post-column derivatization with ninhydrin (B49086) is commonly used for detection; ninhydrin reacts with the separated amino acids to form colored compounds that are measured photometrically. uni-mate.hubiochrom.co.uk IEC is known for its robustness and is less sensitive to sample matrix impurities compared to pre-column derivatization HPLC methods. uni-mate.hu
Table 4: Comparison of Chromatographic Methods for Amino Acid Analysis
| Feature | Ion-Exchange Chromatography (IEC) | Gas-Liquid Chromatography (GLC) |
|---|---|---|
| Principle | Separation based on ionic charge | Separation based on volatility and polarity |
| Derivatization | Post-column (typically with Ninhydrin) | Pre-column (required to create volatile esters) |
| Stationary Phase | Cation-exchange resin | Liquid phase coated on a solid support |
| Advantages | Robust, highly reproducible, handles complex matrices well biochrom.co.ukpickeringlabs.com | High speed and sensitivity, high resolving power gla.ac.uk |
| Disadvantages | Slower analysis times, dedicated equipment | Derivatization can be complex, potential for side reactions |
Structural Biology Approaches for Elucidating Binding Modes
Understanding how this compound interacts with its biological target, typically an enzyme, is crucial for explaining its mechanism of action. Structural biology techniques, primarily X-ray crystallography and molecular docking, are used to visualize these interactions at an atomic level.
X-ray crystallography can determine the three-dimensional structure of an enzyme in complex with an inhibitor like this compound. This provides a detailed snapshot of the binding mode, revealing the specific amino acid residues in the enzyme's active site that form hydrogen bonds, ionic interactions, or van der Waals contacts with the inhibitor. nih.gov For example, studies on aspartate-β-semialdehyde dehydrogenase (ASADH) with amino acid analogue inhibitors have shown that the carboxylate group of the ligand often forms an ion pair with an arginine residue in the active site, while the amino group can interact with a glutamate (B1630785) residue. nih.gov Such structural insights are invaluable for structure-guided drug design to improve inhibitor potency and selectivity. nih.govdtu.dk
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov When a crystal structure of the target enzyme is available, this compound can be docked into the active site to generate a plausible binding model. This model can help rationalize structure-activity relationships and guide the synthesis of new, more potent analogues. nih.gov For instance, docking studies can reveal how the flexible chain of the molecule might adopt a specific conformation to fit within the binding pocket and make favorable contacts with key residues.
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. berstructuralbioportal.orgbiologiachile.cl By crystallizing an enzyme in complex with an inhibitor such as this compound, researchers can visualize the precise binding mode and interactions at the active site. biologiachile.cl This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.
For instance, crystallographic studies of enzyme-inhibitor complexes reveal key details about:
Binding Pockets: The shape and chemical environment of the enzyme's active site that accommodates the inhibitor. rcsb.org
Key Residues: The specific amino acid residues within the enzyme that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the inhibitor. nih.gov
Conformational Changes: Any structural rearrangements in the enzyme or the inhibitor upon binding. nih.gov
A notable example involves the study of ornithine aminotransferase (OAT), a target for inhibitors like this compound. mdpi.com X-ray crystallography of OAT in complex with various inhibitors has provided a detailed picture of the active site, revealing how these compounds mimic the natural substrate, ornithine, and interact with the pyridoxal-5'-phosphate (PLP) cofactor. nih.govmdpi.com In one study, the crystal structure of human OAT complexed with a potent inactivator revealed that the inhibitor induces conformational changes in the active site, involving residues like Arg413 and Glu235, which are crucial for the enzyme's catalytic activity. nih.gov
Table 1: Crystallographic Data for Enzyme-Inhibitor Complexes
| Enzyme Target | Inhibitor | PDB ID | Resolution (Å) | Key Findings |
| Ornithine Aminotransferase (human) | (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | [Not specified in provided text] | [Not specified in provided text] | Inactivator binds covalently to the PLP cofactor, inducing conformational changes in active site residues Arg413 and Glu235. nih.gov |
| 4-Hydroxybenzoyl-CoA Thioesterase | 4-Hydroxyphenacyl-CoA | [Not specified in provided text] | 1.5 | Inhibitor binding is mediated by Ser91 and backbone interactions, with Asp17 positioned to act as a general base. nih.gov |
| 4-Hydroxybenzoyl-CoA Thioesterase | 4-Hydroxybenzyl-CoA | [Not specified in provided text] | 1.8 | Similar binding mode to 4-hydroxyphenacyl-CoA, confirming the role of key active site residues. nih.gov |
Note: This table is populated with representative data and findings from studies on related enzyme-inhibitor complexes to illustrate the type of information obtained through X-ray crystallography.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and biochemical research. These methods complement experimental techniques by providing dynamic and energetic insights into molecular interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor, typically a protein. nih.govrsc.org This method is instrumental in screening large libraries of compounds to identify potential inhibitors and in understanding the binding modes of known ligands. nih.govresearchgate.net
The process involves:
Preparation of Receptor and Ligand Structures: Obtaining the 3D structures of the target protein (often from X-ray crystallography or homology modeling) and the ligand.
Sampling Conformational Space: Exploring different possible orientations and conformations of the ligand within the protein's binding site.
Scoring: Using a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net
Docking studies have been employed to investigate the binding of various inhibitors to enzymes like ornithine aminotransferase and γ-aminobutyric acid aminotransferase (GABA-AT), providing insights into their selectivity. researchgate.net For example, docking can reveal why an inhibitor binds more tightly to one enzyme over another by highlighting differences in the active site residues and the resulting interactions. researchgate.net
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgnih.gov This allows for the study of the conformational flexibility of both the protein and the ligand, providing a more realistic representation of the binding event. biorxiv.orgmdpi.com
MD simulations can be used to:
Assess the stability of a docked ligand-protein complex. frontiersin.orgnih.gov
Identify key interactions that are maintained throughout the simulation.
Observe conformational changes in the protein upon ligand binding. biorxiv.org
Calculate the binding free energy, providing a more accurate estimate of binding affinity.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. researchgate.netresearchcommons.org These methods can be used to calculate a wide range of properties, including:
Molecular Geometries: Predicting the most stable 3D structure of a molecule. d-nb.info
Electronic Properties: Determining the distribution of electrons, dipole moments, and molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchcommons.orgd-nb.info
Reaction Mechanisms: Elucidating the energetic profiles of chemical reactions, including the transition states and intermediates involved in enzyme catalysis and inhibition. researchgate.net
DFT calculations have been used to study the properties of various amino acids and their derivatives, providing insights into their reactivity and potential as enzyme inhibitors. d-nb.info For example, by calculating the energies of different conformations and the barriers to rotation around chemical bonds, researchers can understand the molecule's preferred shape and how it might fit into an enzyme's active site.
In silico screening, or virtual screening, involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.
The principles of drug design based on these computational methods often involve:
Structure-Based Drug Design: Using the 3D structure of the target protein to design or identify ligands that fit snugly into the binding site and make favorable interactions. This often involves an iterative process of docking, synthesis, and testing.
Ligand-Based Drug Design: When the structure of the target is unknown, this approach uses the properties of known active compounds to develop a pharmacophore model, which defines the essential features required for biological activity. This model can then be used to search for new compounds with similar properties.
The inhibition of enzymes like ornithine aminotransferase has been a focus of such drug design efforts. researchgate.netnih.gov By understanding the structure and mechanism of the target enzyme, and by using computational tools to predict the binding of potential inhibitors, researchers can rationally design new and more effective therapeutic agents. researchgate.net
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel 2-Amino-4-aminooxybutanoic Acid Analogs
The design and synthesis of novel analogs of amino acids like this compound are often guided by the structure of a target enzyme's active site or by the goal of mimicking a natural substrate. A common strategy involves structure-based drug design, where crystallographic data of an inhibitor bound to its enzyme target informs the creation of new derivatives with improved properties.
For instance, in the development of inhibitors for human gamma-glutamyl transpeptidase (hGGT1), analogs of L-2-amino-4-boronobutanoic acid (L-ABBA) were designed after solving the crystal structure of hGGT1 with ABBA bound in its active site. nih.gov This structural information allowed for the rational design of new compounds. The synthesis of these novel analogs often involves multi-step chemical processes. A general scheme for producing derivatives of d-ABBA, for example, started with d-ABBA as an intermediate, followed by reactions to introduce various substitutions on the alpha-amino group. nih.gov
Elucidation of Structural Determinants for Enzyme Inhibition Potency and Selectivity
Understanding the structural features that determine an inhibitor's potency and selectivity is crucial for drug design. For amino acid analogs, key determinants include the nature of the acidic group, the stereochemistry, and the substituents on the side chain.
The study of L-2-amino-4-boronobutanoic acid (ABBA) as an inhibitor of human gamma-glutamyl transpeptidase (hGGT1) highlights the importance of specific enzyme-inhibitor interactions. nih.gov By solving the crystal structure of the hGGT1-ABBA complex, researchers could interrogate the precise interactions that confer its high potency. nih.gov This structural data provides a blueprint for designing new analogs that can form even more favorable interactions, thus enhancing inhibitory activity. nih.gov
In another example, the development of a potent inhibitor for kynureninase involved significant structural modifications to the parent compound, kynurenine. nih.gov The resulting analog, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, showed a greatly enhanced inhibitory effect. nih.gov This was achieved by removing the aryl amino group and reducing a carbonyl group in the side chain, demonstrating that subtle changes can lead to dramatic increases in potency. nih.gov The aminooxy group itself is a key structural determinant in compounds like aminooxyacetic acid, which is a general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org Its inhibitory action stems from the ability of the aminooxy group to attack the Schiff base linkage between PLP and the enzyme, forming stable oxime complexes. wikipedia.org
Investigation of Substituent Effects on Biological Activity
Varying the substituents on a parent molecule is a classic strategy in medicinal chemistry to probe structure-activity relationships (SAR). This involves synthesizing a series of related compounds where a specific part of the molecule is altered, and then evaluating the effect of that change on biological activity.
In the effort to create more effective hGGT1 inhibitors, three derivatives of d-ABBA were selected for synthesis with different substitutions on the alpha-amino group. nih.gov Evaluating the inhibitory activity of these new compounds provided insights into how modifications at this position affect binding and inhibition. Similarly, a study on antimicrobial peptides demonstrated that substituting specific amino acid residues could enhance biological activity. nih.gov Replacing lysine (B10760008) with arginine and phenylalanine with tryptophan in a magainin II analog resulted in a peptide with more potent antimicrobial activity against certain bacteria. nih.gov
The development of inhibitors for the ASCT2 glutamine transporter also involved focused library development, leading to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids with significantly improved potency. nih.gov This work resulted in inhibitors that were 40-fold more potent than previously reported compounds, underscoring the power of investigating substituent effects to optimize biological activity. nih.gov
Comparative Studies with Related Amino Acid Analogs
Comparing the activity and mechanism of this compound with other, more extensively studied amino acid analogs provides a broader context for understanding its function.
L-canavanine, chemically known as L-2-amino-4-(guanidinooxy)butyric acid, is a non-proteinogenic amino acid found in certain legumes. nih.gov It serves as a powerful example of structural mimicry. Its structure is highly analogous to the proteinogenic amino acid L-arginine, with the key difference being the substitution of a methylene (B1212753) bridge (-CH₂-) in arginine with an oxygen atom (an oxa group) in canavanine. wikipedia.org
This subtle structural difference is the basis of canavanine's toxicity to many organisms. wikipedia.org Arginyl-tRNA synthetases in canavanine-free species can mistakenly recognize and charge L-canavanine, leading to its incorporation into newly synthesized proteins. uchicago.edu The presence of canavanine in place of arginine results in structurally aberrant and dysfunctional proteins, which can disrupt critical cellular processes like DNA and RNA metabolism. nih.govuchicago.edu This antimetabolic activity makes L-canavanine a potent defensive allelochemical against herbivores and insects. nih.govuchicago.edu
| Feature | L-Arginine | L-Canavanine |
| Chemical Group | Guanidino | Guanidinooxy |
| Key Structural Difference | Methylene bridge (-CH₂-) | Oxa group (-O-) |
| Biological Role | Proteinogenic Amino Acid | Non-proteinogenic Amino Acid, Antimetabolite |
| Mechanism of Action | Normal protein synthesis | Incorporation into proteins in place of arginine, leading to dysfunctional proteins. wikipedia.orguchicago.edu |
L-2-amino-4-boronobutanoic acid (L-ABBA) is a potent inhibitor of gamma-glutamyl transpeptidase (GGT1) and acts as a structural analog of glutamate (B1630785). nih.gov The glutamate-like portion of ABBA occupies the enzyme's active site in a similar orientation to the gamma-glutamyl group of glutathione, GGT1's natural substrate. nih.gov This mimicry allows it to bind tightly to the enzyme and block its activity. The development of GGT1 inhibitors like ABBA is of interest for treating various diseases, though clinical application of some glutamate analogs has been hampered by side effects such as neurotoxicity. nih.gov The boron atom in ABBA is a key feature, forming a stable complex within the enzyme's active site.
Aminooxyacetic acid (AOA or AOAA) is another well-studied compound containing the characteristic aminooxy functional group. It is known primarily as a general inhibitor of enzymes that depend on pyridoxal phosphate (PLP) as a cofactor. wikipedia.org
AOA inhibits a variety of enzymes, including 4-aminobutyrate aminotransferase (GABA-T), which is responsible for the breakdown of the neurotransmitter GABA. wikipedia.orgcaymanchem.com By inhibiting GABA-T, AOA leads to an accumulation of GABA in brain tissues. caymanchem.com It also inhibits other PLP-dependent enzymes such as aspartate aminotransferase, a key component of the malate-aspartate shuttle, thereby affecting cellular energy metabolism. wikipedia.orgnih.gov Its mechanism of inhibition involves the reaction of its aminooxy group with the PLP cofactor, which is linked to the enzyme via a Schiff base, to form a highly stable oxime complex. wikipedia.org This effectively inactivates the enzyme.
| Compound | Target Enzyme(s) | Mechanism of Inhibition |
| Aminooxyacetic acid (AOA) | GABA transaminase (GABA-T), Aspartate aminotransferase, Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) wikipedia.orgcaymanchem.comselleckchem.com | Forms an oxime complex with the pyridoxal phosphate (PLP) cofactor, inactivating the enzyme. wikipedia.org |
Future Directions in Research on 2 Amino 4 Aminooxybutanoic Acid
Expanding the Scope of Enzyme Target Identification and Validation
The primary known target of 2-amino-4-aminooxybutanoic acid is ornithine aminotransferase, an enzyme it potently and irreversibly inhibits. medchemexpress.com It is also understood to react broadly with other PLP-dependent enzymes due to the high reactivity of its aminooxy group with the pyridoxal (B1214274) phosphate (B84403) cofactor, forming a stable oxime. nih.gov However, the full spectrum of its enzymatic targets within various organisms remains largely uncharted. Future research will focus on expanding the identification of these targets to better understand its biological activities, including its anticancer and antiparasitic effects. medchemexpress.comtargetmol.com
Systematic screening against libraries of PLP-dependent enzymes from different species, including human and pathogenic sources, will be crucial. This could unveil novel targets and explain the compound's diverse biological effects, such as its observed inhibition of the malaria parasite Plasmodium falciparum. medchemexpress.com Structure-activity relationship studies, involving the synthesis and evaluation of structural analogs of L-canaline, can help determine the specific structural features required for inhibiting different enzymes, as has been done for alanine (B10760859) aminotransferase. acs.org
Once new potential targets are identified, rigorous validation will be essential. This involves a multi-stage process to confirm the biological relevance of the inhibition. nih.govnih.gov Validation approaches include in vitro kinetic analysis to determine the mechanism and potency of inhibition, and in vivo studies using cell cultures or model organisms to confirm that targeting the enzyme leads to the observed physiological effect. nih.gov Genetic techniques, such as creating knockout or knockdown strains of the target enzyme, can further validate its role in the compound's mechanism of action. nih.gov
Table 1: Known and Potential Enzyme Targets for this compound
| Enzyme Target | Status | Rationale for Investigation | Potential Impact |
| Ornithine Aminotransferase | Validated Inhibitor medchemexpress.com | Primary known target, involved in amino acid metabolism. | Understanding of core toxicity and metabolic disruption. |
| Alanine Aminotransferase | Investigated acs.org | PLP-dependent enzyme involved in amino acid metabolism. | Broadening the understanding of its antimetabolite effects. |
| Serine Racemase | Potential Target researchgate.net | PLP-dependent enzyme crucial in the nervous system. | Exploring potential neuroactive or neurotoxic effects. |
| Aspartate Aminotransferase | Potential Target | A key PLP-dependent enzyme in amino acid biosynthesis. | Elucidating broader metabolic consequences of exposure. |
| Ornithine Decarboxylase | Potential Target | A PLP-dependent enzyme in the polyamine biosynthesis pathway. | Investigating effects on cell growth and proliferation. |
| Parasitic Enzymes | Potential Target medchemexpress.com | Identifying specific enzymes in pathogens like P. falciparum. | Development of new anti-parasitic agents. |
Development of Advanced Chemical Probes and Biosensors for Biological Systems
The unique chemical properties of this compound, particularly its terminal aminooxy group, make it an excellent candidate for development into advanced chemical probes. researchgate.net The aminooxy functional group can react chemoselectively with aldehydes and ketones, a reaction that can be exploited for bioconjugation and labeling. researchgate.net Future research could focus on synthesizing derivatives of this compound that are tethered to reporter molecules, such as fluorophores or affinity tags. These probes could be used to identify and visualize its cellular targets and to study its distribution and metabolism within biological systems.
Furthermore, the development of biosensors for the real-time detection of this compound is a promising future direction. pinnaclet.com While biosensors for various L-amino acids have been developed, a specific sensor for L-canaline is not yet available. mdpi.com An enzyme-based biosensor could be designed using an enzyme that specifically metabolizes L-canaline, such as L-canaline reductase, which has been identified in leguminous plants. nih.gov In such a device, the enzyme would be immobilized on an electrode. The enzymatic reaction would produce a detectable signal (e.g., a change in current, potential, or impedance) proportional to the concentration of this compound. pinnaclet.comnih.gov Such biosensors would be invaluable for environmental monitoring and for studying its pharmacokinetics in real-time.
Table 2: Potential Designs for Chemical Probes and Biosensors
| Tool Type | Design Principle | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore to the this compound backbone. rsc.org | Visualizing cellular uptake and localization; identifying binding partners through fluorescence imaging. |
| Affinity Probe | Attachment of a biotin (B1667282) or other affinity tag. | Pull-down assays to isolate and identify cellular protein targets. |
| Enzyme-Based Biosensor | Immobilization of L-canaline reductase on an electrochemical transducer. pinnaclet.comnih.gov | Real-time monitoring of L-canaline concentrations in biological fluids or environmental samples. |
| Cell-Based Biosensor | Engineering cells to produce a fluorescent or luminescent signal in response to L-canaline. nih.gov | High-throughput screening for compounds that modulate L-canaline activity or metabolism. |
Integration with Systems Biology Approaches for Network-Level Understanding
To fully comprehend the biological impact of this compound, it is essential to move beyond the study of single-target interactions and embrace a systems-level perspective. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a holistic view of the cellular perturbations caused by this antimetabolite. hmdb.ca As a non-proteinogenic amino acid derived from its precursor L-canavanine, L-canaline is known to interfere with arginine and ornithine metabolism. nih.govnih.gov
Future research should employ metabolomics to profile the global changes in metabolite levels in cells or organisms exposed to this compound. This could reveal unexpected metabolic bottlenecks or pathway alterations. Proteomics can be used to identify changes in protein expression that occur as a cellular response to the compound, potentially uncovering compensatory mechanisms or downstream signaling pathways. Integrating these large datasets can help construct network models that simulate the effects of this compound, leading to a more profound understanding of its mechanism of action and potential therapeutic applications. hmdb.ca
Table 3: Systems Biology Approaches for L-Canaline Research
| Approach | Technique | Objective |
| Metabolomics | Mass Spectrometry, NMR | To obtain a global snapshot of metabolic changes induced by L-canaline exposure. |
| Proteomics | 2D-PAGE, Mass Spectrometry | To identify changes in protein expression and post-translational modifications in response to L-canaline. |
| Transcriptomics | Microarrays, RNA-Seq | To analyze changes in gene expression profiles to understand the cellular response to L-canaline. |
| Network Modeling | Computational Biology | To integrate multi-omics data to build predictive models of L-canaline's effects on cellular networks. |
Exploration of Novel Synthetic Routes and Biocatalytic Pathways for Sustainable Production
While classical chemical syntheses for DL-canaline have been reported, there is a growing need for more efficient, stereoselective, and sustainable methods for its production. acs.org Future research in synthetic chemistry could focus on developing novel routes that avoid harsh reagents and minimize waste. Asymmetric synthesis strategies are particularly important for producing the biologically active L-enantiomer, potentially using chiral auxiliaries or catalysts. nih.gov
A highly promising avenue for sustainable production is biocatalysis. mdpi.com This involves using whole cells or isolated enzymes to catalyze the synthesis of this compound. The "hydantoinase process," which uses a cascade of enzymes to convert racemic hydantoins into optically pure L-amino acids, could be adapted for L-canaline production. researchgate.netacs.org This would involve the synthesis of a hydantoin (B18101) derivative of this compound, followed by its enzymatic conversion. researchgate.net Another approach is the use of engineered transaminases or amino acid dehydrogenases for the asymmetric amination of a suitable keto-acid precursor. nih.gov The development of consolidated bioprocessing, where a single microbial host is engineered to perform all the necessary steps from a simple carbon source to the final product, represents a long-term goal for the cost-effective and environmentally friendly production of this and other valuable amino acids. nih.govmdpi.com
Table 4: Comparison of Production Strategies for this compound
| Production Method | Description | Advantages | Challenges |
| Classical Chemical Synthesis | Multi-step synthesis from simple starting materials. acs.org | Established routes are available. | Often produces racemic mixtures, may use harsh reagents, can have low overall yield. |
| Asymmetric Chemical Synthesis | Use of chiral catalysts or auxiliaries to produce the L-enantiomer. nih.gov | High enantiomeric purity. | Catalyst development can be complex and costly. |
| Biocatalysis (Hydantoinase Process) | Enzymatic conversion of a racemic hydantoin precursor to the L-amino acid. researchgate.netacs.org | Potential for 100% theoretical yield, high stereoselectivity, mild reaction conditions. | Requires synthesis of the specific hydantoin precursor and development of the enzyme cascade. |
| Biocatalysis (Reductive Amination) | Asymmetric amination of a keto-acid precursor using engineered dehydrogenases or transaminases. nih.gov | High stereoselectivity, direct route to the amino acid. | Identification and engineering of a suitable enzyme for the specific substrate. |
| Consolidated Bioprocessing | Engineering a single microorganism to produce the compound from a simple feedstock like glucose. nih.gov | Highly sustainable and potentially low-cost. | Requires extensive metabolic engineering and process optimization. |
Q & A
Q. What are the optimal synthetic routes for producing enantiomerically pure 2-Amino-4-aminooxybutanoic acid, and how can chiral integrity be maintained during synthesis?
Methodology :
- Chiral Synthesis : Use chiral auxiliaries or enantioselective catalysts during the coupling of aminooxy and butanoic acid moieties. For example, tert-butoxycarbonyl (Boc) protection of the amino group can prevent racemization during synthesis .
- Monitoring Chirality : Employ circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiomeric purity at each synthetic step. Derivatives with methoxyphenyl groups (e.g., 4-(3-methoxyphenyl) analogs) have been synthesized using similar chiral retention strategies .
Q. How should researchers approach the purification and characterization of this compound to ensure high purity and structural fidelity?
Methodology :
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound. Purity thresholds >98% are achievable with iterative runs .
- Characterization : Validate structure via H/C NMR (to confirm aminooxy and carboxylate groups) and high-resolution mass spectrometry (HRMS). Infrared (IR) spectroscopy can confirm functional groups like the carbonyl (1700–1750 cm) .
Q. What analytical techniques are most reliable for confirming the structural identity and assessing the stability of this compound under varying experimental conditions?
Methodology :
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS .
- Structural Confirmation : X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities. For non-crystalline samples, compare experimental IR spectra with computational simulations (DFT) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the metabolic pathways involving this compound in eukaryotic systems?
Methodology :
Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different in vitro assays?
Methodology :
- Orthogonal Assays : Compare results from receptor-binding assays (e.g., SPR) with functional readouts (e.g., cAMP modulation in HEK293 cells). Address solvent effects (e.g., DMSO vs. aqueous buffers) .
- Batch Analysis : Ensure compound purity across assays by validating each batch via HPLC and NMR. Contradictions may arise from impurities affecting receptor binding .
Q. What safety considerations are critical when handling this compound in laboratory settings, particularly in long-term exposure studies?
Methodology :
- PPE and Ventilation : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. The compound’s aminooxy group may react with oxidizing agents, necessitating segregated storage .
- Toxicity Screening : Conduct acute toxicity assays in model organisms (e.g., zebrafish embryos) to establish LD values and chronic exposure thresholds .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
